2-p-tolylpyrazine N-oxide
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Overview
Description
2-p-Tolylpyrazine N-oxide is a heterocyclic organic compound that belongs to the class of pyrazine N-oxides It is characterized by the presence of a pyrazine ring substituted with a p-tolyl group and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-p-Tolylpyrazine N-oxide can be synthesized through the oxidation of 2-p-tolylpyrazine. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids such as perbenzoic acid, and other organic peroxides . The reaction typically involves the treatment of 2-p-tolylpyrazine with the oxidizing agent in an appropriate solvent, such as acetic acid or methanol, under controlled conditions to yield the desired N-oxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to produce various pyridine N-oxides in high yields . This method offers advantages such as improved safety, reduced environmental impact, and enhanced efficiency compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2-p-Tolylpyrazine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in further oxidation reactions.
Reduction: The N-oxide can be reduced back to the corresponding pyrazine.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., perbenzoic acid), and other organic peroxides
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Further oxidized products, such as dioxides.
Reduction: The corresponding pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Scientific Research Applications
2-p-Tolylpyrazine N-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-p-Tolylpyrazine N-oxide involves its role as a mild Lewis base. The N-oxide functional group can activate certain Lewis acidic parts of molecules, increasing the reactivity of the nucleophilic part towards various reactions with electrophiles . This activation is crucial in catalyzing a variety of organic reactions, including aldol reactions, allylations, and epoxide cleavages .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A well-known N-oxide with similar Lewis base properties.
2,6-Dimethylpyridine N-oxide: Another N-oxide with enhanced steric hindrance due to the presence of two methyl groups.
4-Methylpyridine N-oxide: Similar to 2-p-Tolylpyrazine N-oxide but with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which can influence its reactivity and steric properties compared to other N-oxides
Properties
CAS No. |
922524-99-0 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(4-methylphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)11-8-12-6-7-13(11)14/h2-8H,1H3 |
InChI Key |
MHCJKJJCGXMVIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-] |
Origin of Product |
United States |
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